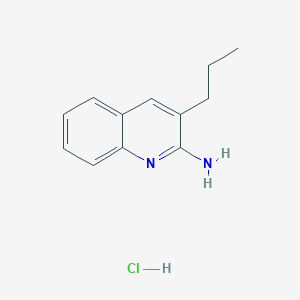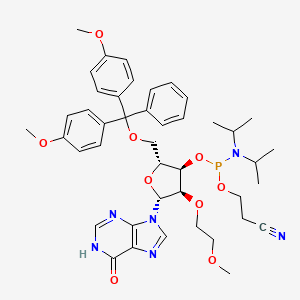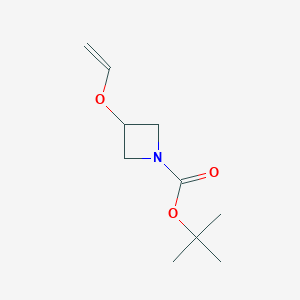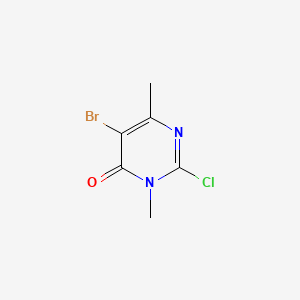
2,6-Difluoro-4-nitrothioanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-nitrothioanisole is an organic compound with the molecular formula C7H5F2NO2S It is a derivative of thioanisole, where the aromatic ring is substituted with two fluorine atoms at the 2 and 6 positions and a nitro group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-nitrothioanisole typically involves the nitration of 2,6-difluorothioanisole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-nitrothioanisole can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 2,6-difluoro-4-aminothioanisole.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
2,6-Difluoro-4-nitrothioanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its unique structural features.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-nitrothioanisole depends on the specific application. In chemical reactions, the nitro group and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition in biological studies or as a precursor in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-nitroanisole: Similar structure but with an oxygen atom instead of sulfur.
2,6-Dimethyl-4-nitrothioanisole: Similar structure but with methyl groups instead of fluorine atoms.
Uniqueness
2,6-Difluoro-4-nitrothioanisole is unique due to the presence of both fluorine atoms and a nitro group on the aromatic ring, which imparts distinct electronic and steric properties. These features make it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C7H5F2NO2S |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1,3-difluoro-2-methylsulfanyl-5-nitrobenzene |
InChI |
InChI=1S/C7H5F2NO2S/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 |
InChI Key |
GWSBQXUBGJBRAP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)
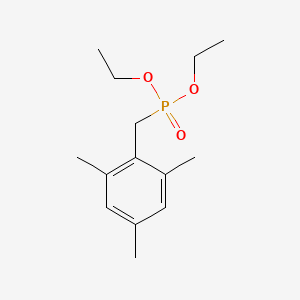

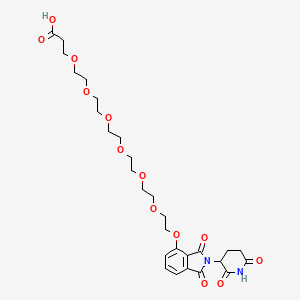
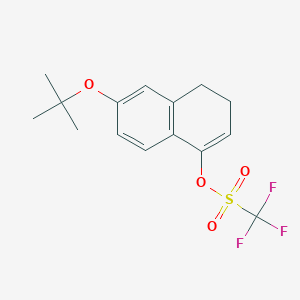


![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)
